molecular formula C17H18BrN3O B1597594 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384351-72-8

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No. B1597594
M. Wt: 360.2 g/mol
InChI Key: AYHQUMYYTLJGIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H18BrN3O . The InChI code is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) . The Canonical SMILES is CCCN1C2=CC=CC=C2N=C1NCC3=C (C=CC (=C3)Br)O .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 360.2 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 359.06332 g/mol . The Topological Polar Surface Area is 50.1 Ų .

Scientific Research Applications

  • Synthesis of Novel Compounds : Compounds similar to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol have been synthesized and studied for their structural properties. For instance, Sun Ducheng synthesized 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, examining its structure and conversion process through various spectroscopic methods (Sun Ducheng, 2012).

  • Photodynamic Therapy for Cancer Treatment : A study by M. Pişkin, E. Canpolat, and Ö. Öztürk highlighted the use of a compound related to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol in photodynamic therapy, showcasing its potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Neuropeptide Y Y1 Receptor Antagonists : Research by H. Zarrinmayeh et al. involved synthesizing novel benzimidazoles for potential use as neuropeptide Y Y1 receptor antagonists, aiming at developing anti-obesity drugs (Zarrinmayeh et al., 1998).

  • Fluorescent and Colorimetric pH Probes : R. Diana et al. synthesized a fluorescent and colorimetric pH probe using a benzothiazole moiety, demonstrating its application in monitoring pH changes and potentially for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

  • Zinc Ion Detection : S. Dey et al. developed a fluorescence sensor for Zn2+ ions, showcasing the ability of related compounds to detect specific metal ions sensitively and selectively (Dey et al., 2016).

  • Carbonic Anhydrase Inhibition : A study by H. Gul et al. focused on synthesizing phenolic mono and bis Mannich bases containing benzimidazole for inhibiting human carbonic anhydrase isoforms hCA I and II (Gul, Yazıcı, Tanc, & Supuran, 2016).

  • DNA Topoisomerase I Inhibitors : A. S. Alpan, H. Gunes, and Z. Topçu synthesized benzimidazole derivatives and evaluated their effects as inhibitors of mammalian type I DNA topoisomerases (Alpan, Gunes, & Topçu, 2007).

properties

IUPAC Name

4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHQUMYYTLJGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361848
Record name 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

CAS RN

384351-72-8
Record name 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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